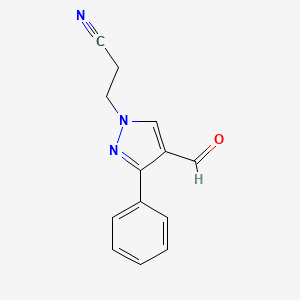

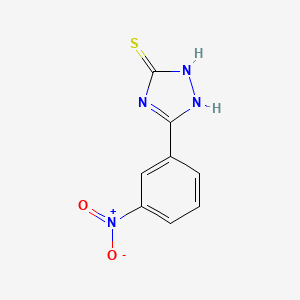

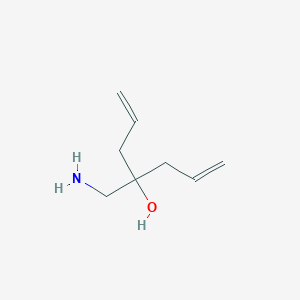

3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile" is a derivative of the 1H-pyrazole class, which is known for its diverse pharmacological activities and its utility in various chemical syntheses. The pyrazole moiety is a common scaffold in medicinal chemistry, often used for the generation of compounds with potential biological activities. The presence of a formyl group in the structure suggests that it could serve as a precursor for further chemical modifications, such as the formation of imine ligands or the introduction of additional substituents through nucleophilic addition reactions.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methodologies. For instance, the synthesis of 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions has been reported using a Suzuki–Miyaura cross-coupling reaction in water, although with low yields, leading to the development of alternative methods involving lithiation . The synthesis of related compounds, such as 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, has been achieved by oxidative cyclization using copper acetate as a catalyst . These methods highlight the versatility and challenges in the synthesis of pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by X-ray diffraction, which provides unambiguous determination of the regioisomer formed during synthesis . The molecular and supramolecular structures of related compounds have been established, revealing the orientation of substituent phenyl rings and the presence of supramolecular interactions such as π-stacking and hydrogen bonding . These structural features are crucial for understanding the reactivity and potential intermolecular interactions of the compound .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the formyl group in the structure of "3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile" can participate in the formation of imine ligands, which are useful in the synthesis of mixed metal polynuclear complexes . Additionally, the presence of a nitrile group opens up possibilities for further functionalization through nucleophilic addition or reduction reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of halogen substituents, for instance, can affect the crystallization behavior and the formation of supramolecular architectures . Vibrational spectroscopy and molecular docking studies can provide insights into the electronic properties, such as HOMO-LUMO analysis, and the potential biological activities of these compounds . The molecular electrostatic potential study can indicate regions of the molecule that are prone to electrophilic or nucleophilic attack, which is valuable for predicting reactivity patterns .

科学研究应用

1. Synthesis of Complex Chemical Structures

- The derivative of 3-(Pyrazol-3-yl)-3-oxo-propanenitrile reacts with nitrogen nucleophiles to produce bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives, highlighting its role in creating polysubstituted chemical structures (Dawood, Farag, & Ragab, 2004).

- A study demonstrated the use of magnetically separable graphene oxide anchored sulfonic acid for synthesizing 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, showcasing the compound's role in facilitating complex chemical reactions (Zhang et al., 2016).

2. Spectroscopic and Quantum Chemical Studies

- Molecular structure and spectroscopic data of similar pyrazole compounds have been analyzed using quantum chemical methods, indicating the compound's significance in theoretical chemistry and molecular modeling (Viji et al., 2020).

3. Potential Biological Activities

- Pyrazole-tethered thiazolidine-2,4-dione derivatives have been synthesized and shown to possess anticancer properties, suggesting potential biomedical applications of similar pyrazole compounds (Alshammari et al., 2021).

- Another study focused on the antimicrobial activity of 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol, a compound structurally similar to 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile, highlighting its biological relevance (Viji et al., 2020).

安全和危害

未来方向

属性

IUPAC Name |

3-(4-formyl-3-phenylpyrazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-7-4-8-16-9-12(10-17)13(15-16)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTHLJYQIOKCFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390059 |

Source

|

| Record name | 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile | |

CAS RN |

255710-82-8 |

Source

|

| Record name | 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B1335061.png)

![2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1335065.png)

![4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid](/img/structure/B1335071.png)

![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)